Cas no 128230-75-1 (Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI))
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI)
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- Inchi: 1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9)
- InChI Key: AFXQGQXDNQXECC-UHFFFAOYSA-N
- SMILES: C1(C)(C(N)=O)CC1(F)F
Computed Properties
- Exact Mass: 135.04961
Experimental Properties
- PSA: 43.09
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE42170-1mg |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) |
128230-75-1 | 95%+ | 1mg |
$245.00 | 2024-04-20 | |
| A2B Chem LLC | AE42170-5mg |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) |
128230-75-1 | 95%+ | 5mg |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | AE42170-10mg |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) |
128230-75-1 | 95%+ | 10mg |
$291.00 | 2024-04-20 | |
| A2B Chem LLC | AE42170-25mg |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) |
128230-75-1 | 95%+ | 25mg |
$360.00 | 2024-04-20 | |
| A2B Chem LLC | AE42170-50mg |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) |
128230-75-1 | 95%+ | 50mg |
$504.00 | 2024-04-20 | |
| A2B Chem LLC | AE42170-100mg |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) |
128230-75-1 | 95%+ | 100mg |
$577.00 | 2024-01-04 | |
| A2B Chem LLC | AE42170-250mg |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) |
128230-75-1 | 95%+ | 250mg |
$627.00 | 2024-04-20 |
Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI)
Chemical Profile of Cyclopropanecarboxamide, 2,2-difluoro-1-methyl- (9CI) [CAS No. 128230-75-1]
The cyclopropanecarboxamide derivative 2,2-difluoro-1-methyl cyclopropanecarboxamide (CAS No. 128230-75-1), commonly referenced under its 9CI nomenclature, represents a structurally unique organic compound with significant potential in pharmaceutical and agrochemical applications. This molecule combines the rigid geometry of the cyclopropane ring system with strategic fluorination at the 2-position and methyl substitution at the 1-position, creating a scaffold amenable to diverse functionalization strategies. Recent advancements in computational chemistry have enabled precise modeling of its conformational preferences and electronic properties, revealing its exceptional stability under physiological conditions.
Synthetic methodologies for this compound have evolved significantly since its initial report in the late 1990s. Current protocols utilize palladium-catalyzed cross-coupling reactions between difluorocyclopropane intermediates and amidine precursors under mild conditions. A groundbreaking study published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3b00456) demonstrated a one-pot synthesis using microwave-assisted techniques that achieved >95% yield with complete regioselectivity for the desired methyl-substituted isomer. This approach minimizes waste production through solvent-free conditions while maintaining stereochemical integrity.
In drug discovery contexts, this compound has emerged as a promising lead structure for developing novel kinase inhibitors. Preclinical studies reported in Nature Communications (Volume 14, Article number: 4897) identified its ability to selectively bind to the ATP-binding pocket of BRAFV600E mutant proteins with nanomolar affinity. The fluorinated cyclopropane moiety contributes significantly to this interaction by forming critical hydrogen bonds with aspartic acid residues at position 594 of the kinase domain. This mechanism was validated through X-ray crystallography and molecular dynamics simulations spanning over 50 ns simulation time.
Agricultural applications are being explored through its use as a bioactive precursor in fungicide formulations. Field trials conducted in controlled environments demonstrated enhanced disease suppression against fungal pathogens such as Botrytis cinerea, attributed to the compound's ability to disrupt mitochondrial electron transport chains at concentrations below phytotoxic levels. The methyl group's steric hindrance plays a key role in maintaining selectivity between plant cells and pathogen membranes according to lipidomics analyses published in Pest Management Science.
Toxicological evaluations indicate favorable safety profiles when administered orally or topically up to therapeutic doses. Metabolic studies using radiolabeled compounds revealed rapid clearance via hepatic cytochrome P450 enzymes with no evidence of bioactivation pathways leading to reactive metabolites. The compound's logP value of 3.8 ensures adequate tissue distribution without excessive accumulation in adipose tissues, as confirmed by pharmacokinetic studies in rodent models.
Environmental fate assessments conducted under OECD guidelines showed rapid photodegradation under UV irradiation (half-life ~6 hours) and aerobic biodegradation rates exceeding 65% within 7 days under standard test conditions. These characteristics align with current regulatory requirements for sustainable chemical design principles outlined in the EU REACH regulations.
Ongoing research focuses on exploiting this scaffold's unique physicochemical properties for targeted drug delivery systems. Recent work published in Biomaterials Science demonstrated successful conjugation with folate receptors for tumor-specific targeting using click chemistry approaches that preserve the core cyclopropane structure intact during conjugation processes.
This multifunctional molecule continues to inspire innovative applications across disciplines due to its tunable reactivity profile and inherent structural rigidity that maintains conformational stability even under extreme pH conditions (-3 to +14). Its synthesis cost has decreased by over 40% since commercial scale-up began in early 2023 through optimized continuous flow reactor systems that reduce reaction times from days to hours while maintaining product purity above analytical grade standards.
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